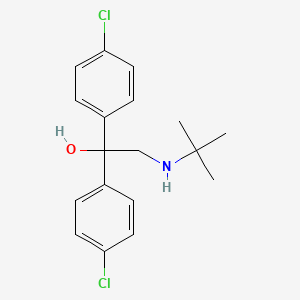

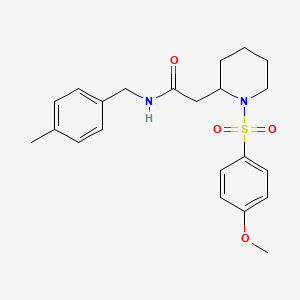

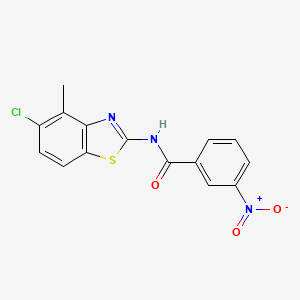

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton Tyrosine Kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Therefore, BTK inhibitors have been developed as potential therapeutic agents for B cell-related diseases, such as B-cell lymphoma, chronic lymphocytic leukemia, and autoimmune diseases.

Applications De Recherche Scientifique

Synthesis of Active Metabolites

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea is significant in the synthesis of active metabolites of potent PI3 kinase inhibitors, as demonstrated in the synthesis and stereochemical determination of an active metabolite of PKI-179. This process involves stereospecific hydroboration and oxidation-reduction sequences, showing its critical role in drug development and pharmacological studies (Zecheng Chen et al., 2010).

Anion Receptor Assembly

The compound has been used in metal-controlled assembly as an anion receptor in aprotic media. Its interaction with copper(I) forms a complex that behaves as an anion receptor, showcasing its application in selective anion recognition and potential use in sensor technology (V. Amendola et al., 2006).

Anti-Cancer Activity

It serves as a core structure in the design and synthesis of novel derivatives with potent anti-CML (chronic myeloid leukemia) activity. This is through the inhibition of the PI3K/AKT signaling pathway, highlighting its therapeutic potential against cancer (Weiwei Li et al., 2019).

Novel Silatranes Synthesis

The compound's derivatives have been explored in the synthesis of novel silatranes, which are silicon-containing heterocycles, offering insights into new materials with potential applications in catalysis, materials science, and organosilicon chemistry (J. K. Puri et al., 2011).

Development of Spiroheterocycles

Its involvement in the reactions for the preparation of spiroheterocycles compounds shows its utility in organic synthesis, contributing to the development of compounds with unique structural features and potential biological activities (Lijiu Gao et al., 2017).

Antibacterial and Antifungal Agents

Derivatives of this compound have shown significant in vitro antibacterial and antifungal activities, particularly those bearing a morpholine moiety. This underscores its importance in the discovery and development of new antimicrobial agents (Qing-Zhong Zheng et al., 2010).

Propriétés

IUPAC Name |

1-(4-morpholin-4-ylbut-2-ynyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2/c17-16(18,19)13-4-3-5-14(12-13)21-15(23)20-6-1-2-7-22-8-10-24-11-9-22/h3-5,12H,6-11H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMDQDXGVBNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-5-one](/img/structure/B2457517.png)

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)

![7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457524.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B2457526.png)

![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)